1-(2,5-Dimethylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
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Overview
Description
1-(2,5-Dimethylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethylphenyl group and a 2-(trifluoromethyl)phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine typically involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced piperazine derivatives
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
1-(2,5-Dimethylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The piperazine ring can interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylphenyl)piperazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine: Lacks the 2,5-dimethylphenyl group, affecting its overall reactivity and applications.
1-(2,5-Dimethylphenyl)-4-phenylpiperazine: Similar structure but without the trifluoromethyl group, leading to variations in its lipophilicity and biological activity.
Uniqueness
1-(2,5-Dimethylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine is unique due to the presence of both the 2,5-dimethylphenyl and 2-(trifluoromethyl)phenylmethyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, as well as potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2/c1-15-7-8-16(2)19(13-15)25-11-9-24(10-12-25)14-17-5-3-4-6-18(17)20(21,22)23/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTRRGCDNOHHTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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